N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(19-11-13-24-14-12-19)15-20(16-7-3-1-4-8-16)25(22,23)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQLMOVNZBCYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide typically involves the reaction of morpholine with a suitable benzenesulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that sulfonamide derivatives, including N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide, exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit various cancer cell lines, showcasing potential as chemotherapeutic agents. Studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways .
Cognitive Enhancement
The compound has also been investigated for its effects on cognitive function. As a selective 5-HT6 receptor antagonist, it has shown promise in enhancing cognitive abilities in animal models. This suggests potential therapeutic applications for treating cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia .
Enzyme Inhibition
Carbonic Anhydrase Inhibition
this compound has been identified as an effective inhibitor of carbonic anhydrases, which are enzymes involved in various physiological processes, including respiration and acid-base balance. The inhibition of these enzymes has implications for the development of treatments for conditions such as glaucoma and certain types of cancer .
Antimicrobial Properties
Research has extended to the antimicrobial activity of sulfonamide derivatives, including this compound. It has shown effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis, similar to other known sulfonamides .
Table 1: Summary of Research Findings
| Application Area | Findings | Reference |
|---|---|---|
| Anticancer Activity | Significant inhibition of cancer cell proliferation; induces apoptosis | |
| Cognitive Enhancement | Enhances cognitive function in animal models; potential treatment for Alzheimer's disease | |
| Enzyme Inhibition | Effective carbonic anhydrase inhibitor; implications for glaucoma treatment | |
| Antimicrobial Properties | Effective against various bacterial strains; inhibits folate synthesis |
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
| Compound Name | Substituents/Modifications | Molecular Formula | CAS No. | Key Features |
|---|---|---|---|---|
| N-[2-(Morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide (Target) | Phenyl, morpholine-oxoethyl | C₁₉H₂₁N₂O₄S | Not Provided | Baseline structure with unmodified benzene ring |
| 4-Fluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzene-1-sulfonamide | Fluorine at benzene para-position | C₁₉H₂₀FN₂O₄S | 339103-34-3 | Enhanced electronegativity; potential improved metabolic stability |
| N-[2-(4-Morpholinyl)phenyl]-2-nitrobenzenesulfonamide | Nitro group at benzene ortho-position | C₁₆H₁₇N₃O₅S | 1026299-50-2 | Electron-withdrawing nitro group; possible reactivity/stability trade-offs |
| N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-... | Bromopyrimidine, methoxy, trimethylbenzene | C₂₂H₂₃BrN₄O₃S₂ | Not Provided | Halogenated pyrimidine core; increased molecular weight and lipophilicity |
Key Observations :
- Fluorinated Analogue (CAS 339103-34-3): The para-fluorine substituent enhances electronegativity, which may improve binding affinity to target proteins or reduce metabolic degradation compared to the non-fluorinated target compound .
- However, nitro groups are often associated with toxicity risks, limiting therapeutic applicability .
Physicochemical and Crystallographic Properties
Table 2: Physicochemical and Structural Data
Key Findings :
- Crystallography: The target compound and its analogues predominantly crystallize in monoclinic or orthorhombic systems. Bond lengths (e.g., C-S bonds in sulfonamide groups) are consistent across derivatives (~1.75–1.78 Å), suggesting minimal electronic disruption from substituents .
- Software Tools : SHELXL and Mercury CSD 2.0 are widely used for refinement and visualization, enabling precise analysis of intermolecular interactions (e.g., hydrogen bonds between morpholine oxygen and adjacent molecules) .
Biological Activity
N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide, with the molecular formula C18H20N2O4S, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a morpholine ring, a phenyl group, and a benzenesulfonamide moiety. Its unique structure contributes to its biological properties and interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that the compound may interfere with cellular signaling pathways associated with cancer cell proliferation and survival.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes its activity against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Klebsiella pneumoniae | 32 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table presents findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound in a murine model infected with Staphylococcus aureus. The treatment resulted in a significant reduction in bacterial load compared to controls, highlighting its potential for clinical application in treating infections caused by resistant strains.
- Cancer Treatment : In another study involving human cancer cell lines, treatment with the compound resulted in decreased cell viability and increased markers of apoptosis. This suggests that further development could lead to novel anticancer therapies.
Comparative Analysis
When compared to similar compounds, such as other benzenesulfonamide derivatives, this compound exhibits unique properties due to its morpholine structure. This structural feature enhances its binding affinity to molecular targets, potentially leading to improved efficacy in both antimicrobial and anticancer applications.
Comparison Table
| Compound | Antimicrobial Activity | IC50 (µM) | Unique Feature |
|---|---|---|---|
| This compound | Moderate | 15 (MCF-7) | Morpholine ring enhances binding |
| Sulfanilamide | High | Not applicable | Traditional sulfonamide structure |
| 4-Amino-N-benzenesulfonamide | Low | Not applicable | Lacks additional functional groups |
Q & A
Q. What are the optimal synthetic routes for N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide?
The compound is typically synthesized via multi-step reactions involving sulfonylation and amidation. A common approach involves reacting benzenesulfonyl chloride with a morpholine-containing amine precursor under controlled conditions. For example, analogous compounds are synthesized by coupling 2-morpholinoethylamine with substituted sulfonyl chlorides in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C . Post-synthesis purification often employs silica gel chromatography, and purity is confirmed via NMR and mass spectrometry (MS). Reaction progress can be monitored using thin-layer chromatography (TLC) .
Q. How is the structural characterization of this compound performed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for crystallographic refinement, particularly for resolving bond lengths, angles, and torsion angles . Complementary techniques include Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis and nuclear magnetic resonance (NMR) for confirming proton environments. For example, the morpholine ring’s protons typically appear as multiplet signals in the δ 3.4–3.7 ppm range in -NMR .
Q. What solvent systems are suitable for solubility and formulation studies?
The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and limited solubility in water. For in vitro assays, stock solutions are often prepared in DMSO (≤1% v/v) to avoid cytotoxicity. Ethanol and methanol are alternatives for non-biological applications .
Advanced Research Questions
Q. How can computational modeling aid in understanding the compound’s interactions with biological targets?
Molecular docking and density functional theory (DFT) calculations are used to predict binding affinities and mechanistic pathways. For instance, the morpholine moiety’s electron-rich oxygen may form hydrogen bonds with active-site residues of enzymes like carbonic anhydrase. Software such as AutoDock Vina or Schrödinger Suite can model these interactions, while DFT (e.g., Gaussian 09) optimizes geometries and calculates electrostatic potential surfaces .
Q. What strategies resolve structural contradictions in crystallographic data?
Disordered regions in crystal structures (common in flexible morpholine rings) are addressed using SHELXL’s PART and SUMP commands to model alternative conformations. Twinning or low-resolution data may require iterative refinement with restraints on bond lengths and angles. Validation tools like PLATON or CheckCIF ensure geometric accuracy .
Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?
SAR studies involve synthesizing analogs with modifications to the sulfonamide, morpholine, or phenyl groups. Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational QSAR models to identify key pharmacophores. For example, replacing the phenyl group with a halogenated aryl moiety may enhance binding to hydrophobic enzyme pockets .
Q. What methods validate the compound’s stability under experimental conditions?
Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) coupled with high-performance liquid chromatography (HPLC) assess degradation. Mass spectrometry identifies degradation products, such as hydrolysis of the sulfonamide group or oxidation of the morpholine ring .
Q. How are in vitro pharmacological activities (e.g., anticancer potential) evaluated?
Cell viability assays (MTT or resazurin-based) using cancer cell lines (e.g., MCF-7, HeLa) are standard. Dose-response curves (IC values) are generated, and selectivity is confirmed via comparative testing on non-cancerous cells (e.g., HEK-293). Mechanistic studies may include flow cytometry for apoptosis detection or Western blotting for protein expression analysis .
Methodological Notes
- Crystallography : Always cross-validate SHELX-refined structures with Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯O) that stabilize the crystal lattice .
- Synthesis Troubleshooting : Low yields may arise from moisture-sensitive intermediates; ensure anhydrous conditions and inert atmospheres for critical steps .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines to mitigate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
